2-(4-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride
Description
Historical Context and Discovery of Piperidinyl Thiazole Derivatives
The strategic integration of piperidine and thiazole moieties in drug design stems from their individual histories as biologically active scaffolds. Piperidine, first isolated in 1850 through the nitric acid-mediated degradation of piperine from black pepper, became a cornerstone of alkaloid chemistry. Its six-membered ring structure, featuring one nitrogen atom, provided conformational flexibility ideal for interacting with biological targets. Parallel developments in thiazole chemistry, particularly the Hantzsch thiazole synthesis (1889), enabled efficient production of 2-aminothiazoles from α-haloketones and thioureas.
Key milestones in piperidinyl thiazole hybridization include:
- Combinatorial Chemistry Advances : Solid-phase synthesis techniques developed in the 1990s allowed parallel production of bis-heterocyclic libraries. For example, MBHA resin-bound Fmoc-L-4-nitrophenylalanine served as a scaffold for generating 4-chloromethyl-thiazole intermediates, which were subsequently functionalized with piperazine derivatives.
- Pharmacological Validation : The 2001 FDA approval of dasatinib, a dual thiazole-piperazine kinase inhibitor for leukemia, demonstrated the therapeutic potential of combined heterocycles.
- Synthetic Methodology Innovations : Recent work has optimized nucleophilic displacement reactions at the C4 position of thiazoles, enabling efficient piperidine conjugation. A 2022 study achieved 95% purity in synthesizing 2-(4-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride through controlled acylation and ring-closing reactions.
Table 1 : Representative Piperidinyl Thiazole Derivatives and Their Bioactivities
Pharmacological Significance of this compound
The compound’s pharmacological profile derives from synergistic electronic and steric effects:
- Thiazole Ring : The electron-deficient thiazole nucleus facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Its sulfur atom may coordinate transition metals in metalloenzymes.
- 4-Hydroxypiperidine Moiety : The hydroxyl group at C4 introduces hydrogen bonding capability while maintaining the chair conformation preferred for membrane permeability. Piperidine’s basic nitrogen (predicted pK~a~ ≈ 10.2) enhances solubility under physiological conditions.
Mechanistic insights from structural analogs suggest potential applications:
- Antiparasitic Activity : Chloroquine-resistant Plasmodium strains showed heightened sensitivity to 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives, with EC~50~ values <200 nM. The hydrochloride salt’s improved solubility may enhance blood-stage parasite targeting.
- Ion Channel Modulation : Anilino-thiazole-piperidine hybrids exhibited nanomolar TRPC3/6 blocking activity (IC~50~ = 14-23 nM). The ethanolone linker in 2-(4-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone could stabilize channel-ligand interactions through keto-enol tautomerism.
- Kinase Inhibition : Molecular docking studies predict that the thiazole’s C2 amine interacts with ATP-binding pockets in kinases, while the piperidine hydroxyl group forms hydrogen bonds with activation loop residues.
Current Knowledge Gaps in Piperidine-Based Heterocyclic Research
Despite advances, critical questions persist regarding piperidinyl thiazole derivatives:
- Stereoelectronic Effects : The impact of piperidine chair conformation (axial vs. equatorial hydroxypiperidine) on target engagement remains unquantified. Computational models suggest a 0.6 kcal/mol preference for equatorial hydroxyl groups in polar solvents, but experimental validation is lacking.
- Metabolic Stability : Early lead compounds like TRPC3 blocker 14-19 suffered from high hepatic clearance (>30 mL/min/kg) due to thiazole amide hydrolysis. The hydrochloride salt’s ester-to-amide substitution may mitigate this, but in vitro microsomal stability data are unavailable.
- Target Selectivity : While dasatinib’s dual Src/Abl inhibition is well-characterized, most piperidinyl thiazoles lack comprehensive kinome profiling. Off-target effects at structurally similar enzymes (e.g., other TKRs, cytochrome P450 isoforms) require systematic study.
- Synthetic Scalability : Current routes to this compound involve low-temperature acylation (0-10°C), posing challenges for industrial-scale production. Continuous flow chemistry approaches could improve yield and safety.
Structural Comparison of Key Derivatives
$$
\begin{array}{ccc}
\text{Dasatinib} & \text{TRPC3 Blocker 14-19} & \text{2-(4-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone} \
\chemfig{6((=O)-N(-CH_2-thiazole)-(=O)-NH-[,,,2]piperazine)} & \chemfig{6(-N(-C(=O)-anilino)-[,,,2]thiazole)} & \chemfig{C(=O)-CH_2-N(-piperidin-4-ol)-thiazole} \
\end{array}
$$
Note: Simplified structural representations highlighting core pharmacophores.
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c13-8-1-4-12(5-2-8)7-9(14)10-11-3-6-15-10;/h3,6,8,13H,1-2,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLFVZZOAHHLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=NC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₂OS |
| Molecular Weight | 212.26 g/mol |
| CAS Number | 1266196-84-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in neurotransmission and metabolic processes. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), which plays a crucial role in the degradation of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, related compounds have shown Ki values ranging from 22.13 nM to 62.11 nM, indicating strong binding affinity to the enzyme . This suggests that our compound may also possess comparable AChE inhibitory properties.
Antimicrobial Activity
In addition to its neuroprotective potential, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that thiazole derivatives exhibit broad-spectrum antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis and function .
Neuroprotective Effects
A study focusing on the neuroprotective effects of thiazole derivatives found that they could mitigate neurodegeneration in animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced amyloid plaque formation .
Antimicrobial Efficacy
Another case study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds significantly inhibited bacterial growth, suggesting their potential as therapeutic agents in treating infections .
Comparison with Similar Compounds
Key Observations:
- Core Structure: All compounds share an ethanone backbone but differ in substituents. The thiazole-containing derivatives (target compound and the 4-methylthiazolyl analog) are distinct from phenolic analogs (e.g., Benzyletilefrone) .
- Salt Forms : The dihydrochloride salt of the 4-methylthiazolyl-piperazine derivative likely offers higher aqueous solubility than the hydrochloride salts of other compounds.
- Molecular Weight : The target compound’s molecular weight (~264.76) is intermediate, aligning with typical drug-like properties (200–500 Da).
Functional Group Impact on Drug-Like Properties
Solubility and Stability
- Thiazole vs. Phenolic Rings: Thiazole-containing compounds (target, 4-methylthiazolyl analog) exhibit moderate polarity due to the sulfur and nitrogen atoms, enhancing solubility in polar solvents. In contrast, phenolic analogs (e.g., Benzyletilefrone) may form hydrogen bonds via hydroxyl groups but face stability challenges due to oxidative degradation .
- Amine Substituents : Piperidine (target) and piperazine (4-methylthiazolyl analog) are both aliphatic amines, but piperazine’s additional nitrogen increases basicity and solubility in acidic environments .
Q & A
Basic: What are the critical steps in synthesizing 2-(4-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step process starting with piperidine and thiazole derivatives. Key steps include:
- Precursor Activation : Reacting 4-hydroxypiperidine with a thiazole-containing carbonyl precursor under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Salt Formation : Treating the base compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .
- Purification : Techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) ensure high purity (>95%) .
Advanced: How can reaction conditions be optimized to maximize synthesis yield?
Methodological Answer:
Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during coupling reactions to balance reaction rate and byproduct formation .
- Solvent Selection : Using polar solvents (e.g., DMF) to stabilize intermediates and improve nucleophilic substitution efficiency .
- Catalyst Screening : Testing bases like triethylamine or DBU to accelerate amide bond formation .
- Real-Time Monitoring : Employing TLC or HPLC to track reaction progress and adjust parameters dynamically .
Basic: What spectroscopic methods confirm the compound’s structural identity and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (DMSO-d₆ or CDCl₃) validate the hydroxypiperidine and thiazole moieties via characteristic shifts (e.g., thiazole C-H at δ 7.5–8.5 ppm) .
- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) functional groups .
- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks matching the theoretical mass (±2 ppm) .
- X-ray Crystallography : If crystalline, resolves bond angles and dihedral angles (e.g., piperidine ring puckering) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze compound purity via HPLC; impurities >1% can skew activity .
- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO vs. saline) .
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization and SPR for binding studies) .
- Statistical Robustness : Apply ANOVA or Tukey’s test to assess reproducibility across replicates .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Storage : Keep in airtight containers at 2–8°C, desiccated to prevent hydrolysis .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced: Which computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase enzymes). Validate docking poses with free energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and binding entropy .
- QSAR Modeling : Develop regression models correlating substituent effects (e.g., hydroxypiperidine pKa) with activity data .
Basic: How is the hydrochloride salt form advantageous in pharmacological studies?
Methodological Answer:
- Enhanced Solubility : The salt form increases aqueous solubility (e.g., >10 mg/mL in PBS), improving bioavailability for in vivo assays .
- Stability : Reduces hygroscopicity compared to the free base, extending shelf life under standard lab conditions .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varying pH (1–13) to identify degradation pathways .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to buffer formulations .
- Analytical Monitoring : Use stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase) to quantify degradation products .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Methodological Answer:
- LogP : Estimated at 1.5–2.0 (via shake-flask method), indicating moderate lipophilicity suitable for oral delivery .
- pKa : The hydroxypiperidine nitrogen (pKa ~8.5) and thiazole ring influence ionization at physiological pH .
- Melting Point : Typically 180–200°C (DSC), confirming crystalline structure .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents on the piperidine (e.g., fluoro vs. methyl groups) and thiazole (e.g., bromo vs. methoxy) rings .
- Biological Screening : Test analogs in dose-response assays (IC₅₀, EC₅₀) against target enzymes or cell lines .
- Data Analysis : Apply clustering algorithms (e.g., PCA) to correlate structural features with activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
